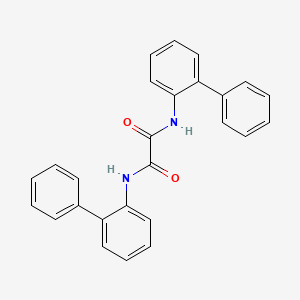

N,N'-bis(2-phenylphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N’-bis(2-phenylphenyl)oxamide” is a chemical compound with the molecular formula C26H20N2O2 .

Synthesis Analysis

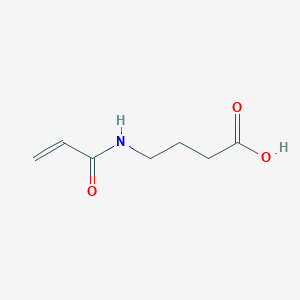

The synthesis of “N,N’-bis(2-phenylphenyl)oxamide” involves several steps. The starting materials include diethyl oxalate, glycine, and β-alanine . These are subjected to condensation reactions to form oxamides, which are then nitrated to form the corresponding dinitroxamides . The final reaction of the β-alanine based dinitroxamide with trinitroethanol generates the energetic target ester in moderate yield and high purity .Molecular Structure Analysis

The molecular structure of “N,N’-bis(2-phenylphenyl)oxamide” is characterized by a molecular weight of 392.44900, a density of 1.249g/cm3, and a melting point of 241 °C . The exact mass is 392.15200 .Aplicaciones Científicas De Investigación

Impediment of Iron Corrosion

Specific Scientific Field

Materials Science and Engineering

Summary of the Application

“N,N’-bis(2-phenylphenyl)oxamide” is used as a corrosion inhibitor for iron in concentrated sodium chloride solution (3.5 wt.% NaCl) .

Methods of Application or Experimental Procedures

The compound was synthesized and assessed based on elemental analysis (CHN) and spectral (IR, mass, 13 C/ 1 H NMR and UV-Vis) measurements . The influence of the compound on the inhibition of iron corrosion was assessed using various electrochemical and spectroscopic assessment techniques .

Results or Outcomes

The presence of the compound and its increased concentration decreased the corrosion of iron in NaCl solution by decreasing the corrosion values, anodic and cathodic currents, and corrosion rate . The compound greatly increased the corrosion resistance . The presence of the compound reduced the severity of the pitting corrosion .

Alleviation of Iron Corrosion in Chloride Solution

Summary of the Application

“N,N’-bis(2-phenylphenyl)oxamide” is used as a corrosion inhibitor for iron in 3.5% NaCl sodium chloride solution .

Methods of Application or Experimental Procedures

The work was achieved using various investigation techniques . Potentiodynamic cyclic polarization (PCP) displayed a powerful inhibition for the corrosion via reducing the iron’s cathodic and anodic reactions .

Results or Outcomes

The compound reduced corrosion currents and increased polarization resistances in the presence and upon the increase of its concentration . The compound highly mitigates the corrosion of iron . The effect of extending the exposure time from 1 h to 48 h was also tested and was found to alleviate the corrosion of iron, whether the compound molecules are absent or present .

Antibacterial and Antileukemia Activities

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

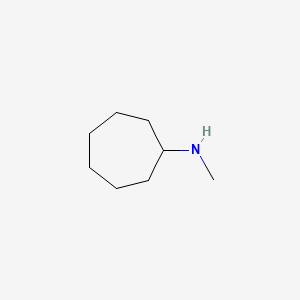

“N,N’-bis(2-phenylphenyl)oxamide” and its divalent manganese complexes have been assessed for their antibacterial and antileukemia activities .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure was determined using various spectral measurements . The antibacterial and antileukemia activities were assessed .

Results or Outcomes

The proliferation hindrance for the free ligands was enhanced upon coordination with the manganese (ii) ions .

Energy Materials Research

Summary of the Application

“N,N’-bis(2-phenylphenyl)oxamide” is used in energy materials research .

Methods of Application or Experimental Procedures

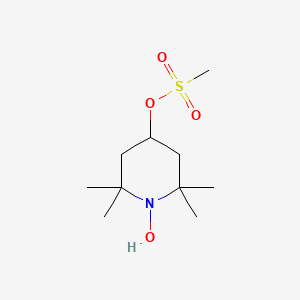

The compound was synthesized and fully characterized, especially in case of the energetic properties, sensitivities and crystal structure .

Results or Outcomes

The compound was fully analyzed by NMR spectroscopy, vibrational analysis and elemental analysis .

Propiedades

IUPAC Name |

N,N'-bis(2-phenylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRWRNVGVPSVLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318907 |

Source

|

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2-phenylphenyl)oxamide | |

CAS RN |

21022-17-3 |

Source

|

| Record name | MLS000758528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)

![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)